Iprindole hydrochloride is a tricyclic antidepressant characterized by its unique structure, which includes a cyclooctyl ring fused to an indole nucleus. Its chemical formula is C₁₉H₂₈N₂·HCl, and it has a molecular weight of approximately 284.439 g/mol. The compound was developed by Wyeth and introduced to the market in 1967. Iprindole hydrochloride is known for its antidepressant properties, although it exhibits a different pharmacological profile compared to other tricyclic antidepressants, such as amitriptyline and imipramine .
Iprindole hydrochloride exhibits several biological activities:
The synthesis of iprindole hydrochloride generally involves several steps:
Iprindole hydrochloride has been shown to interact with various substances:
Similar compounds to iprindole hydrochloride include:
| Compound | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Iprindole | Tricyclic indole | Antidepressant | Unique cyclooctyl ring; distinct metabolic profile |
| Amitriptyline | Tricyclic | Antidepressant | Well-studied; multiple receptor interactions |
| Imipramine | Tricyclic | Antidepressant | One of the first TCAs; significant side effects |
| Trimipramine | Tricyclic | Antidepressant | Lower sedation; unique receptor binding profile |
| Butriptyline | Tricyclic | Antidepressant | Similar structure but different pharmacokinetics |
Iprindole hydrochloride stands out due to its unique structural features and distinct pharmacological actions compared to other tricyclic antidepressants, making it an interesting subject for further research in both clinical and pharmacological contexts .
Iprindole hydrochloride exhibits well-defined thermodynamic properties that are critical for understanding its physical stability and formulation characteristics. The compound demonstrates a sharp melting point of 146-147°C [1], indicating good crystalline integrity and purity of the hydrochloride salt form. This melting point represents a significant increase compared to typical tricyclic antidepressant bases, reflecting the enhanced thermal stability conferred by salt formation with hydrochloric acid.
The molecular weight of iprindole hydrochloride is 320.91 g/mol [2] [1], with the molecular formula C₁₉H₂₈N₂·HCl, representing the protonated tertiary amine functionality complexed with chloride ion. Elemental analysis confirms the composition as 71.11% carbon, 9.11% hydrogen, 8.73% nitrogen, and 11.05% chlorine [1], consistent with the theoretical values for the hydrochloride salt.
Solubility behavior studies indicate that iprindole hydrochloride displays enhanced aqueous solubility compared to the free base form, though specific quantitative solubility data in water remains to be determined [2]. The compound demonstrates good solubility in dimethyl sulfoxide (DMSO) [3], making it suitable for various analytical and formulation applications. The improved solubility profile of the hydrochloride salt compared to the base form (molecular weight 284.45 g/mol) [4] [3] is attributed to the ionizable nature of the protonated amine group, which facilitates hydrogen bonding with water molecules and enhances dissolution kinetics.
The crystalline form appears as crystals from methanol and acetone [1], suggesting preferential crystallization conditions that may influence polymorphic behavior and solid-state stability. Storage requirements specify dry, dark conditions at 0-4°C for short-term storage or -20°C for long-term preservation [2], indicating moderate thermal sensitivity and potential for moisture uptake.
Iprindole hydrochloride exhibits pH-dependent degradation behavior characteristic of tricyclic antidepressants, with varying stability profiles across different pH ranges. Based on established degradation patterns for structurally related tricyclic compounds, the stability profile demonstrates moderate degradation under acidic conditions (pH 1-2) [5] [6], where protonation of the tertiary amine nitrogen may facilitate ring-opening reactions and N-dealkylation pathways.
Under basic hydrolysis conditions (pH 12-13), significant degradation is anticipated [5] [6], following pseudo-first-order kinetics commonly observed for tertiary amine-containing pharmaceuticals. The degradation mechanism likely involves nucleophilic attack on the protonated nitrogen center, leading to hydrolyzed tertiary amine derivatives and potential cyclization products. Activation energies for such reactions typically range from 60-90 kJ/mol [7] [8], consistent with thermal activation requirements for bond cleavage in tricyclic systems.
Neutral pH conditions (pH 6-8) provide relatively stable environments [9] [8], where iprindole hydrochloride maintains structural integrity with minimal degradation product formation. This pH range represents optimal formulation conditions for aqueous solutions and injectable preparations.
The degradation kinetics follow established mathematical models, with first-order kinetics (ln(C) = ln(C₀) - kt) predominating for single degradation pathways, while pseudo-first-order behavior (d[A]/dt = -k[A]) characterizes hydrolysis reactions [7] [10] [11]. Rate constants demonstrate temperature dependence following the Arrhenius equation (k = A·e^(-Ea/RT)) [7] [11] [8], enabling prediction of degradation rates under various storage conditions.
Solid-state stability assessment of iprindole hydrochloride under environmental stress conditions reveals complex degradation behavior influenced by temperature, humidity, and atmospheric composition. Thermal stress testing at elevated temperatures (50-90°C) demonstrates temperature-dependent degradation following Prout-Tompkins kinetics (α = (1 + e^(k(t-t₀)))^(-1)) [7] [10], characteristic of solid-state decomposition processes involving nucleation and growth mechanisms.
High humidity conditions (75-85% relative humidity) promote moisture-sensitive degradation pathways [7] [11] [12], potentially leading to hydrated crystalline forms and polymorphic transitions. The hygroscopic nature of the hydrochloride salt facilitates water uptake, which may catalyze hydrolysis reactions even in the solid state. Deliquescence behavior becomes significant at relative humidity levels exceeding 70-80%, consistent with typical behavior of pharmaceutical hydrochloride salts.
Oxidative stress conditions using hydrogen peroxide or atmospheric oxygen exposure result in moderate to significant degradation [13] [14], producing N-oxide derivatives and hydroxylated products through radical-mediated mechanisms. The tertiary amine functionality represents the primary site for oxidative attack, leading to formation of N-oxide metabolites that may retain or lose pharmacological activity.
Photolytic stress under UV and visible light exposure demonstrates potential for photodegradation producing photoisomers and photooxidation products [15] [16]. The indole-containing tricyclic structure exhibits chromophoric properties that may sensitize photochemical reactions, particularly under UV-A and UV-B radiation.
Accelerated stability testing following International Conference on Harmonization (ICH) guidelines employs standard conditions of 40°C ± 2°C and 75% ± 5% relative humidity for 6 months [17] [18] [19], enabling prediction of long-term stability through accelerated testing models (log(t₉₀) = log(t₉₀,ref) - 0.434·Ea/R(1/T - 1/Tref)) [17] [20].
Liquid chromatography-mass spectrometry (LC-MS) analysis enables comprehensive identification and characterization of iprindole hydrochloride degradation products formed under various stress conditions. The analytical approach employs reversed-phase C18 chromatography with gradient elution using water containing 0.1% formic acid or trifluoroacetic acid as mobile phase A and acetonitrile or methanol as mobile phase B [21] [22] [23] [24].
Mass spectrometric detection utilizing electrospray ionization in positive mode (ESI+) provides optimal sensitivity for protonated molecular ions [22] [23] [25] [24], with mass range scanning from 50-1000 m/z covering the molecular weight range of anticipated degradation products. Fragmentation energies of 10-40 eV enable structural elucidation through collision-induced dissociation (CID) patterns.
Based on degradation pathways established for structurally related tricyclic antidepressants, major degradation products include:
N-Dealkylated derivatives formed through hydrolytic cleavage of the dimethylaminopropyl side chain, producing fragments with m/z values corresponding to loss of 58 mass units (dimethylamine group) from the parent compound (m/z 321 for protonated iprindole hydrochloride).
Ring-opened products resulting from cleavage of the cyclooctene ring system, generating linear intermediates with altered mass spectrometric fragmentation patterns exhibiting loss of cyclic constraints and modified retention times on reversed-phase chromatography.
Hydroxylated metabolites formed through oxidative stress, producing [M+16]⁺ ions corresponding to incorporation of oxygen atoms at various positions on the tricyclic framework or aliphatic side chain.
N-Oxide derivatives generated via oxidation of the tertiary amine nitrogen, yielding [M+16]⁺ molecular ions with characteristic neutral loss of 16 mass units (oxygen) during CID fragmentation.
Cyclization products formed under basic conditions through intramolecular nucleophilic attack, producing structurally rearranged compounds with altered chromatographic retention and distinctive mass spectrometric fragmentation patterns.
The LC-MS/MS method employs multiple reaction monitoring (MRM) for quantitative analysis of degradation products, with detection limits typically ranging from 0.02-0.05% of the nominal drug concentration [23] [25]. Method validation parameters include accuracy (93-115%), precision (CV <5%), and linearity (r² >0.99) [25], ensuring reliable quantification of trace-level degradants in stability samples.
Irritant